molecular formula C13H18N2O3 B363698 Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate CAS No. 27904-92-3

Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate

Cat. No.: B363698
CAS No.: 27904-92-3
M. Wt: 250.29g/mol
InChI Key: SXMVQSMVZIZWDC-UHFFFAOYSA-N
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Description

Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The reaction proceeds smoothly to give the desired product in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction conditions are optimized to minimize waste and maximize yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.

    Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Applied in the production of agrochemicals and polymers

Mechanism of Action

The mechanism of action of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate involves the formation of a stable carbamate linkage. This linkage is resistant to hydrolysis under neutral and basic conditions but can be cleaved under acidic conditions. The compound acts as a protecting group by temporarily masking the reactivity of amines, allowing for selective reactions to occur at other functional groups .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl carbamate
  • Phenyl carbamate
  • Methyl carbamate
  • Ethyl carbamate

Uniqueness

Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate is unique due to its dual protection capability, providing both steric hindrance and electronic stabilization. This makes it particularly useful in complex synthetic sequences where selective deprotection is required .

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry. Its stability and ease of removal make it an invaluable tool for chemists working on complex synthetic projects.

Properties

IUPAC Name

tert-butyl N-(2-anilino-2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)14-9-11(16)15-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMVQSMVZIZWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

7.67 g (40.0 mmol) of EDCl was added to 50 ml of THF solution of 3.50 g (20.0 mmol) of Boc-Gly-OH (manufactured by Tokyo Chemical Industry Co., Ltd), and 1.82 ml (20.0 mmol) of aniline, followed by stirring for 6 hours at room temperature. After a reaction mixture was concentrated under reduced pressure, the concentrate was extracted by adding water and ethyl acetate. After an organic layer was washed with brine (two times for each), and the organic layer was dried over sodium sulfate. After the drying agent was separated by filtration, the filtrate was concentrated under reduced pressure, thereby obtaining crude amide. The obtained amide compound was purified by a silica gel column chromatography (hexane/ethyl acetate=2/1 to 1/1 (volume ratio)), thereby obtaining 4.85 g of the product with a yield of 96.9%.
Name
Quantity
7.67 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.82 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
96.9%

Synthesis routes and methods II

Procedure details

1.27 g (1.19 mmol) of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 681 mg (5.04 mmol) of 1-hydroxybenzotriazole and 0.95 ml (6.82 mmol) of triethylamine were added to 1.15 g (6.56 mmol) of t-butoxycarbonylglycine in 20 ml of dichloromethane under cooling in an ice bath, and they were stirred at room temperature overnight. Ethyl acetate was added to the reaction mixture, and the product was washed with 0.1 N hydrochloric acid and then with a saturated aqueous sodium hydrogencarbonate solution. The organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure to obtain the title compound.
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
681 mg
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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